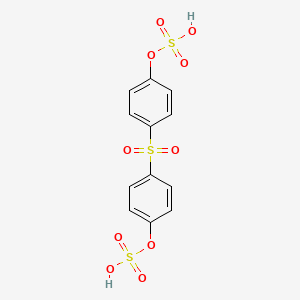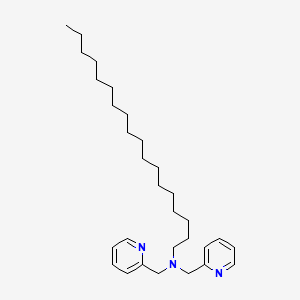
Bis(2-pyridylmethyl)octadecylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bis(2-pyridylmethyl)octadecylamine is a chemical compound that has garnered significant interest in various scientific fields due to its unique properties and versatile applications. This compound is characterized by the presence of two pyridylmethyl groups attached to an octadecylamine backbone, making it a valuable ligand in coordination chemistry and polymer science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Bis(2-pyridylmethyl)octadecylamine typically involves the reaction of 2-(chloromethyl)pyridine hydrochloride with octadecylamine. The process begins by dissolving 2-(chloromethyl)pyridine hydrochloride in water and adjusting the pH to 8 using a sodium hydroxide solution. Octadecylamine is then dissolved in dichloromethane, and the two solutions are mixed and vigorously stirred .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows the principles of controlled radical polymerization techniques. These methods ensure the production of high-purity compounds suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Bis(2-pyridylmethyl)octadecylamine undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can modify the compound’s structure and properties.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include copper(I) bromide, hexadecane, and various solvents such as dichloromethane and water. Reaction conditions often involve controlled temperatures and pH levels to ensure optimal results .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific reaction type. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of functionalized compounds .
Scientific Research Applications
Bis(2-pyridylmethyl)octadecylamine has a wide range of scientific research applications, including:
Chemistry: It serves as a ligand in coordination chemistry, facilitating the formation of complex structures with metals.
Biology: The compound’s unique properties make it useful in biological studies, particularly in the development of biomaterials.
Medicine: Research into its potential medical applications is ongoing, with studies exploring its use in drug delivery systems.
Industry: This compound is employed in the production of hybrid polymer materials and core-shell particles, which have applications in coatings, adhesives, and other industrial products
Mechanism of Action
The mechanism of action of Bis(2-pyridylmethyl)octadecylamine primarily involves its role as a ligand in coordination chemistry. The compound forms stable complexes with metal ions, which can then participate in various catalytic and polymerization reactions. The molecular targets and pathways involved depend on the specific application and the metal ions used .
Comparison with Similar Compounds
Bis(2-pyridylmethyl)octadecylamine can be compared to other similar compounds, such as:
Bis(2-pyridylmethyl)amine: Lacks the octadecyl group, resulting in different solubility and reactivity properties.
Bis(2-pyridylmethyl)ethylamine: Contains a shorter alkyl chain, affecting its coordination behavior and applications.
Bis(2-pyridylmethyl)propylamine: Similar to the ethyl derivative but with a slightly longer alkyl chain, influencing its physical and chemical properties
Properties
Molecular Formula |
C30H49N3 |
|---|---|
Molecular Weight |
451.7 g/mol |
IUPAC Name |
N,N-bis(pyridin-2-ylmethyl)octadecan-1-amine |
InChI |
InChI=1S/C30H49N3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-21-26-33(27-29-22-17-19-24-31-29)28-30-23-18-20-25-32-30/h17-20,22-25H,2-16,21,26-28H2,1H3 |
InChI Key |
LGISBDHECCBNHK-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCCCCN(CC1=CC=CC=N1)CC2=CC=CC=N2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


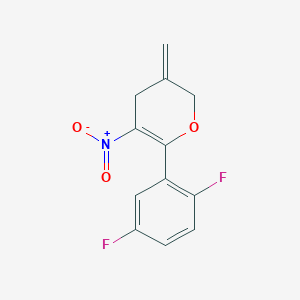


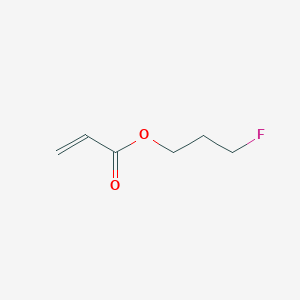
![(8R,9S,13S,14S)-2,3-dihydroxy-6-(6-imino-7H-purin-3-yl)-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one](/img/structure/B13409120.png)
![7-Fluoro-8-(3-hydroxypiperidin-1-yl)-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid](/img/structure/B13409124.png)
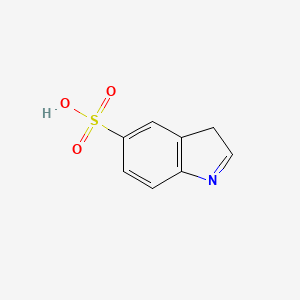
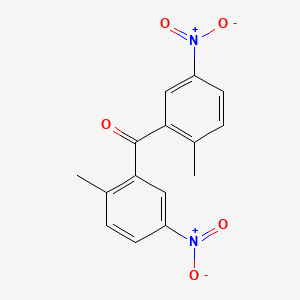
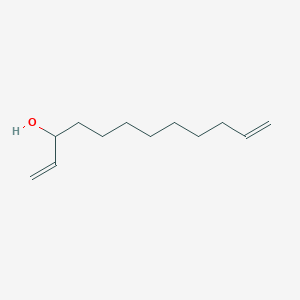
![1-[4-(Cyclopropyl{[6-(trifluoromethyl)-3-pyridinyl]methyl}amino)-1-piperidinyl]ethanone](/img/structure/B13409168.png)
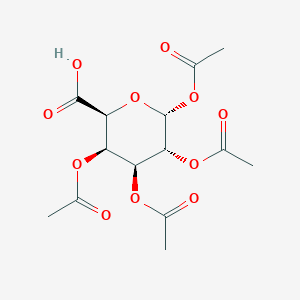
![2-Perfluorodecyl-[1,2-13C2]-ethanoic Acid](/img/structure/B13409189.png)
![(2R,5R)-2-[[(3R,6S)-6-[(2S)-2-[(3S,5S,8R,9S,10R,12R,13R,14S,17R)-3-[(2R,5R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2S,5R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B13409200.png)
